

FT-IR spectrum of 4-Amino-2,6-dimethylpyrimidine

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Compound of Interest

Compound Name: 4-Amino-2,6-dimethylpyrimidine

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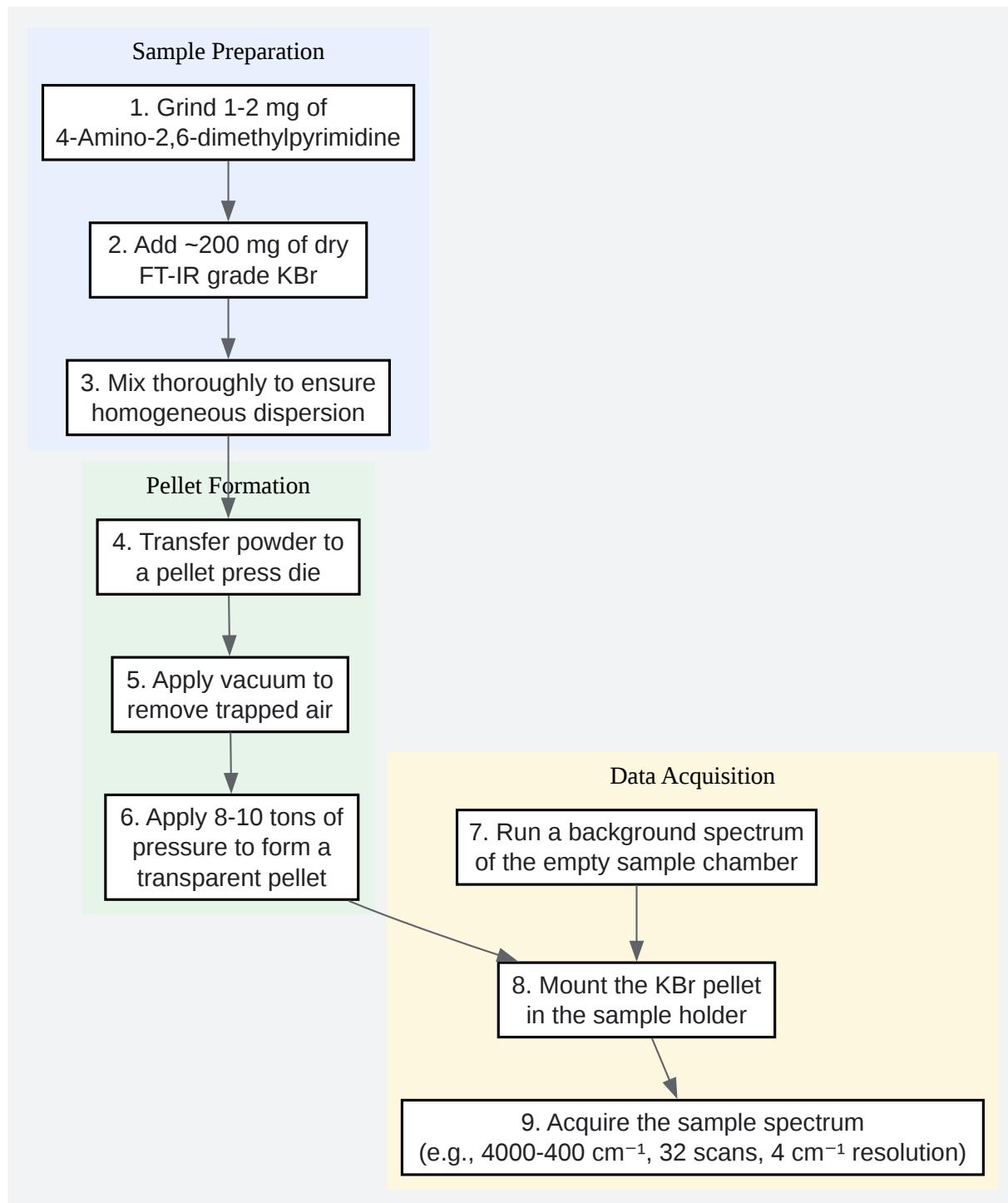
An In-Depth Technical Guide to the FT-IR Spectrum of 4-Amino-2,6-dimethylpyrimidine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of **4-Amino-2,6-dimethylpyrimidine** (also known as Cyanomethine).^[1] As a fundamental building block in medicinal and materials chemistry, understanding its structural characteristics is paramount for researchers and drug development professionals.^{[2][3]} FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for the structural elucidation and quality control of this compound.^{[2][3]} This document will detail the theoretical underpinnings of its spectral features, a robust experimental protocol for data acquisition, and an in-depth interpretation of the resulting spectrum.

Molecular Structure and Expected Vibrational Modes

4-Amino-2,6-dimethylpyrimidine ($C_6H_9N_3$) is a heterocyclic aromatic compound.^[1] Its structure consists of a pyrimidine ring substituted with a primary amino group at the 4-position and two methyl groups at the 2- and 6-positions.

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